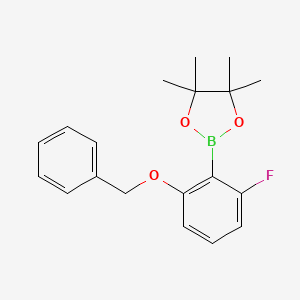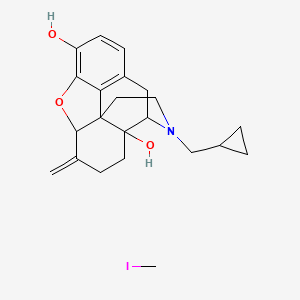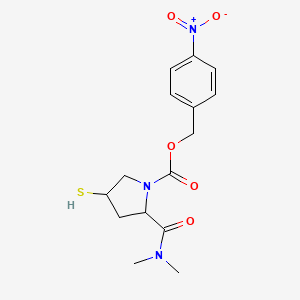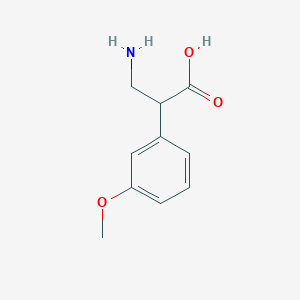![molecular formula C33H50NOPS B12511370 N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains adamantane groups, which are known for their stability and rigidity, making it an interesting subject for research in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, could be applied to its production, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The adamantane groups can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines
Aplicaciones Científicas De Investigación
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential bioactivity could be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound’s stability and reactivity may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Its structural features could be utilized in materials science for developing new polymers or nanomaterials with enhanced properties.
Mecanismo De Acción
The mechanism by which N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is not fully understood. its molecular targets likely include enzymes or receptors that interact with the adamantane groups or the phosphanyl and sulfinamide functionalities. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1,3-Dehydroadamantane:
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in organic synthesis and pharmaceutical research.
Uniqueness
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of adamantane groups with phosphanyl and sulfinamide functionalities. This combination provides a distinct set of chemical properties, including stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C33H50NOPS |
|---|---|
Peso molecular |
539.8 g/mol |
Nombre IUPAC |
N-[1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3 |
Clave InChI |
OKMMMAIWDYTDAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


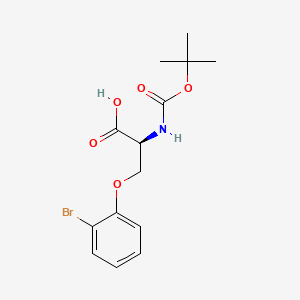
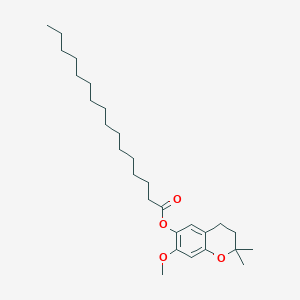
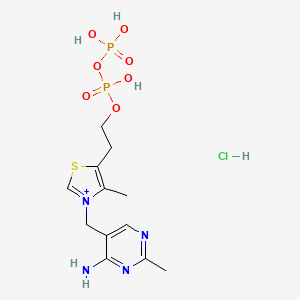
![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)
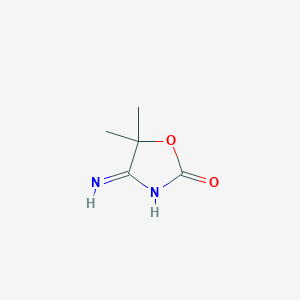
pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
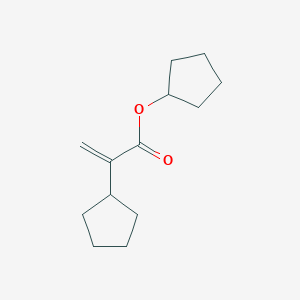
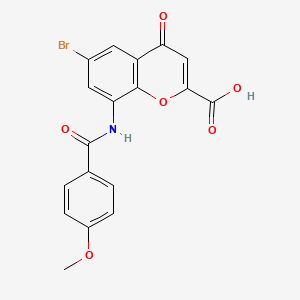

![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
